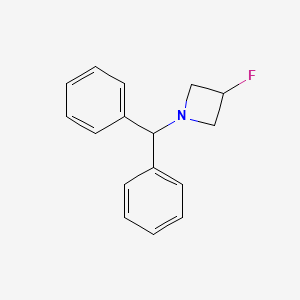

1-Benzhydryl-3-fluoroazetidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-fluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKWABRWFBVPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428541 | |

| Record name | 1-benzhydryl-3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617718-45-3 | |

| Record name | 1-benzhydryl-3-fluoroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-Benzhydryl-3-fluoroazetidine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic scaffolds is a cornerstone of rational drug design. Among these, the azetidine ring system has emerged as a particularly valuable motif, offering a rigid, three-dimensional framework that can significantly influence the pharmacological profile of a molecule.[1][2] The introduction of a fluorine atom onto this scaffold further enhances its utility, providing a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and bioavailability.[1][3]

This guide provides an in-depth technical overview of 1-Benzhydryl-3-fluoroazetidine (CAS No. 617718-45-3), a critical protected building block that serves as a gateway to the versatile 3-fluoroazetidine core. As a Senior Application Scientist, the aim here is not merely to present data, but to synthesize it into a coherent narrative that explains the causality behind its synthesis, utility, and handling. This document is structured to provide researchers and drug development professionals with the foundational knowledge required to effectively leverage this compound in their discovery programs.

Physicochemical and Structural Characteristics

This compound is primarily handled and utilized as a stable precursor to the more reactive 3-fluoroazetidine. The benzhydryl (diphenylmethyl) group serves as a bulky, lipophilic protecting group for the azetidine nitrogen. The physicochemical properties of the free base and its commonly used hydrochloride salt are summarized below.

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | 617718-45-3[4][5][6][7][8][9] | 869488-99-3[10][11] |

| Molecular Formula | C₁₆H₁₆FN[4][5] | C₁₆H₁₇ClFN[10][11] |

| Molecular Weight | 241.30 g/mol [4] | 277.77 g/mol [10][11] |

| IUPAC Name | 1-(diphenylmethyl)-3-fluoroazetidine | 1-(diphenylmethyl)-3-fluoroazetidine;hydrochloride |

| Boiling Point | 315.6 ± 42.0 °C at 760 mmHg[6] | Not Available |

| Melting Point | Not Available | 138-140 °C[10][11] |

| Density | 1.14 g/cm³[6] | Not Available |

| logP | 3.36760[6] | 4.16960[10] |

| Flash Point | 144.7 ± 27.9 °C[6] | Not Available |

Synthesis and Reaction Mechanism

The synthesis of this compound is a multi-step process that hinges on the strategic introduction of the fluorine atom onto the azetidine ring, which is pre-functionalized with a stable protecting group. The most common and logical synthetic approach involves the deoxyfluorination of a hydroxyl precursor.

Causality in Synthesis: The choice of the benzhydryl group is deliberate. It is a robust protecting group that is stable to a wide range of reaction conditions, including fluorination, yet it can be cleanly removed under specific, non-harsh conditions (catalytic hydrogenation), which preserves the integrity of the often-sensitive final molecule.

Proposed Synthetic Workflow

A validated and widely employed route starts from 1-Benzhydryl-3-azetidinone. The ketone is first reduced to the corresponding alcohol, which is then subjected to deoxyfluorination.

Caption: Proposed synthetic route from 1-Benzhydryl-3-azetidinone.

Experimental Protocol: Deoxyfluorination of 1-Benzhydryl-3-hydroxyazetidine

This protocol is a representative methodology based on standard organic chemistry principles for deoxyfluorination.

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is charged with 1-Benzhydryl-3-hydroxyazetidine (1.0 eq) and anhydrous dichloromethane (DCM).

-

Inert Atmosphere: The flask is purged with dry nitrogen and cooled to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Diethylaminosulfur trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (1.1 - 1.5 eq) dissolved in anhydrous DCM is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C. The choice of DAST or its analogues is critical as they are potent fluorinating agents suitable for converting secondary alcohols to alkyl fluorides.

-

Reaction: The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to warm slowly to room temperature overnight. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C to neutralize the acidic byproducts.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

The Critical Role as a Synthetic Intermediate

The primary value of this compound lies in its function as a stable, protected precursor for the 3-fluoroazetidine scaffold. The benzhydryl group can be efficiently removed to unmask the secondary amine, which is then available for a wide array of subsequent chemical transformations.

Deprotection and Functionalization Workflow

The key transformation is the hydrogenolysis of the C-N bonds of the benzhydryl group.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound [617718-45-3] | Chemsigma [chemsigma.com]

- 6. Page loading... [guidechem.com]

- 7. 617718-45-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | 617718-45-3 [chemicalbook.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound hydrochloride [oakwoodchemical.com]

An In-depth Technical Guide to the Structure Elucidation of 1-Benzhydryl-3-fluoroazetidine

Introduction: The Strategic Importance of Fluorinated Azetidines

In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein.[1][2][3] The azetidine ring, a strained four-membered heterocycle, is another privileged motif, offering a unique three-dimensional vector space compared to more common five- and six-membered rings.[4][5][6]

The combination of these two features in molecules like 1-Benzhydryl-3-fluoroazetidine presents a compelling scaffold for medicinal chemists. The benzhydryl group, a bulky lipophilic moiety, often serves to anchor ligands within protein binding pockets.[7][8][9] Therefore, the unambiguous confirmation of the structure of such compounds is a critical step in the drug development pipeline, ensuring that subsequent biological and structure-activity relationship (SAR) data are reliable.

This guide provides a comprehensive, multi-technique framework for the complete structure elucidation of this compound. It moves beyond a simple listing of methods to explain the causal logic behind the experimental choices, emphasizing an integrated, self-validating approach to structural confirmation.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The definitive confirmation of a novel chemical entity requires a confluence of data from orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they create an unassailable confirmation of the molecular architecture.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The Cornerstone of Connectivity

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework and the precise location of the fluorine atom. A multi-nuclear and multi-dimensional approach is essential.

¹H, ¹³C, and ¹⁹F NMR: The Primary Investigation

Expertise & Experience: The initial 1D NMR experiments (¹H, ¹³C, ¹⁹F) provide the fundamental census of atoms in their respective chemical environments. For a fluorinated compound, ¹⁹F NMR is not just an accessory technique; it is a primary tool due to its high sensitivity (83% relative to ¹H) and the 100% natural abundance of the ¹⁹F nucleus.[10] Its large chemical shift dispersion makes it exceptionally sensitive to the local electronic environment.[10][11]

Experimental Protocol: 1D NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is free of particulate matter.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters on a 500 MHz spectrometer would include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum using a standard pulse program (e.g., zgpg30). Due to the lower sensitivity of ¹³C, 1024 or more scans may be required for a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. ¹⁹F NMR is highly sensitive, so 16-32 scans are often sufficient. Chemical shifts are typically referenced to an external standard like CFCl₃.[12]

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

Trustworthiness: Expected Data and Interpretation

The power of NMR lies in the precise patterns of chemical shifts (δ) and spin-spin coupling constants (J).

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | ¹⁹F NMR (ppm) | Key Couplings (J in Hz) |

| Aromatic-H | ~7.20 - 7.50 (m, 10H) | ~127 - 142 | ||

| Benzhydryl-CH | ~4.5 (s, 1H) | ~78 | ||

| Azetidine-CHF | ~5.30 (dtt, 1H) | ~85 | ~ -175 (m) | ¹JCF ≈ 180-200, ²JHF ≈ 50-60 |

| Azetidine-CH₂ | ~3.40 - 3.80 (m, 4H) | ~60 | ²JCF ≈ 20-25, ³JHF ≈ 5-15 |

Note: Predicted chemical shifts and coupling constants are estimates and can vary based on solvent and experimental conditions.

-

¹H NMR Insights: The proton on the fluorine-bearing carbon (CHF) is the most diagnostic. It will appear as a doublet of triplets of triplets (dtt) due to the large geminal coupling to fluorine (~55 Hz) and smaller vicinal couplings to the four adjacent CH₂ protons.

-

¹³C NMR Insights: The carbon directly bonded to fluorine (CHF) will exhibit a very large one-bond coupling constant (¹JCF ≈ 180-200 Hz), making it an unmistakable doublet in the proton-coupled ¹³C spectrum. The adjacent carbons will show smaller two-bond couplings (²JCF ≈ 20-25 Hz).

-

¹⁹F NMR Insights: A single multiplet is expected. The multiplicity arises from coupling to the geminal proton (CHF) and the four vicinal protons (CH₂). This provides direct evidence of the fluorine's position on the azetidine ring.[13][14]

2D NMR: Assembling the Puzzle

Expertise & Experience: While 1D spectra provide a list of parts, 2D correlation spectra (COSY, HSQC, HMBC) reveal how they are connected. This is non-negotiable for trustworthy structure elucidation.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. It will definitively link the azetidine CH₂ protons to the CHF proton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This is the primary method for assigning carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is crucial for connecting fragments. For instance, correlations from the benzhydryl proton to the aromatic carbons and, most importantly, to the azetidine CH₂ carbons (C2/C4) will confirm the N-benzhydryl linkage.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemxyne.com [chemxyne.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]

- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 7. experts.mcmaster.ca [experts.mcmaster.ca]

- 8. Benzhydryl compounds - Wikipedia [en.wikipedia.org]

- 9. Benzhydryl Compounds - MeSH - NCBI [ncbi.nlm.nih.gov]

- 10. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biophysics.org [biophysics.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzhydryl-3-fluoroazetidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydryl-3-fluoroazetidine is a valuable saturated heterocyclic building block in modern medicinal chemistry. The introduction of a fluorine atom into the azetidine ring can significantly modulate the physicochemical properties of resulting drug candidates, including basicity, lipophilicity, and metabolic stability. The benzhydryl group serves as a common protecting group for the azetidine nitrogen, facilitating synthetic manipulations. This guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous identification and characterization of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are discussed to provide field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of Fluorinated Azetidines in Drug Discovery

Saturated heterocycles are increasingly sought-after motifs in drug design due to their ability to impart three-dimensional character and improved physicochemical properties to lead compounds. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique structural scaffold. Strategic fluorination of the azetidine ring, as seen in this compound, is a powerful tool for fine-tuning molecular properties. The high electronegativity of fluorine can lower the pKa of the azetidine nitrogen, which can be advantageous for optimizing drug absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the C-F bond can enhance metabolic stability by blocking potential sites of oxidation. The bulky benzhydryl protecting group is frequently employed to direct reactions and is typically removed in the final stages of a synthetic sequence.

Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring the identity and purity of such key intermediates. This guide will delve into the expected and observed spectroscopic features of this compound.

Synthesis and Spectroscopic Sample Preparation

A common synthetic route to this compound involves the fluorination of a suitable precursor, such as 1-benzhydryl-3-hydroxyazetidine. This transformation can be achieved using various fluorinating agents. One patented method describes the preparation of 1-Benzhydryl-3-fluoro-azetidine hydrochloride from 1-Benzyhydryl-azetidin-3-ol[1].

Experimental Protocol: General Synthesis

A detailed, step-by-step methodology for the synthesis is crucial for obtaining pure material for spectroscopic analysis. The following is a generalized protocol based on common organic synthesis practices:

-

Fluorination of 1-Benzhydryl-3-hydroxyazetidine: To a solution of 1-benzhydryl-3-hydroxyazetidine in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a fluorinating agent (e.g., diethylaminosulfur trifluoride - DAST) is added dropwise at a reduced temperature (e.g., -78 °C).

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure complete consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

For the preparation of the hydrochloride salt, the purified free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are all highly informative.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Aromatic-H | 7.20 - 7.50 | Multiplet | Protons of the two phenyl rings of the benzhydryl group. | |

| Benzhydryl-CH | ~4.50 | Singlet | The methine proton of the benzhydryl group. | |

| Azetidine-CHF | 5.10 - 5.40 | Doublet of triplets | J(H-F) ≈ 55-60 Hz, J(H-H) ≈ 7-9 Hz | The proton on the carbon bearing the fluorine atom will be split by the fluorine and the adjacent methylene protons. |

| Azetidine-CH₂ | 3.00 - 3.60 | Multiplet | The four protons on the other two carbons of the azetidine ring will show complex splitting patterns due to geminal and vicinal coupling, as well as coupling to fluorine. |

¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of chemically non-equivalent carbon atoms.

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| Aromatic-C | 125 - 145 | Multiple signals for the carbons of the phenyl rings. |

| Benzhydryl-CH | ~75 | The methine carbon of the benzhydryl group. |

| Azetidine-CHF | 80 - 90 (Doublet, ¹J(C-F) ≈ 200-220 Hz) | The carbon directly bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant. |

| Azetidine-CH₂ | 55 - 65 (Doublet, ²J(C-F) ≈ 20-25 Hz) | The carbons adjacent to the fluorinated carbon will also show coupling to fluorine (two-bond C-F coupling). |

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive to the local electronic environment and provides a distinct signal for the fluorine atom.

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Azetidine-F | -170 to -190 | Multiplet | The chemical shift is referenced to a standard such as CFCl₃. The signal will be split by the adjacent protons. |

Diagram of Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-N stretch | 1100 - 1250 | Medium |

| C-F stretch | 1000 - 1100 | Strong |

The presence of a strong absorption band in the 1000-1100 cm⁻¹ region is a key indicator of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in confirming the molecular weight and elemental composition.

For this compound (C₁₆H₁₆FN), the expected molecular weight is approximately 241.31 g/mol .

-

Electrospray Ionization (ESI-MS): In the positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z ≈ 242.1.

-

Fragmentation Pattern: A characteristic fragmentation would be the loss of the benzhydryl cation ([M - C₁₃H₁₁]⁺), which is a stable carbocation, leading to a significant peak at m/z 167.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The unique signals in ¹⁹F NMR, the large C-F coupling constants in ¹³C NMR, and the characteristic C-F stretching vibration in the IR spectrum are all confirmatory for the presence of the fluorine atom. The data from ¹H NMR and mass spectrometry further corroborate the overall molecular structure. This in-depth understanding of the spectroscopic data is crucial for scientists working on the synthesis and application of this important building block in the development of new therapeutics.

References

- U.S. Patent Application Publication No. US 2005/0256310 A1. (2005). Preparation of azetidine and pyrrolidine derivatives as dipeptidyl peptidase inhibitors.

Sources

Whitepaper: The Strategic Role of Fluorine in Modulating Azetidine Ring Stability and Function

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from a niche scaffold to a privileged motif in modern medicinal chemistry.[1][2][3] Its unique combination of high sp³-character, conformational rigidity, and inherent ring strain endows it with desirable properties, but also presents challenges in stability and synthesis.[2][4] The strategic incorporation of fluorine offers a powerful tool to precisely modulate the physicochemical and pharmacokinetic properties of the azetidine core. This technical guide provides an in-depth analysis of the stereoelectronic effects of fluorine substitution on the azetidine ring. We will explore how fluorine's potent inductive and hyperconjugative effects govern ring conformation, basicity, and metabolic stability, ultimately providing a rationale for its use in designing next-generation therapeutics.

The Azetidine Scaffold: A Primer on a Strained Heterocycle

Azetidine is an analogue of cyclobutane, and much of its chemistry is dictated by the significant ring strain of approximately 25.4 kcal/mol.[4] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring is not planar. It adopts a "puckered" conformation to relieve some torsional strain, with a dihedral angle measured at 37°.[5] This puckering is a critical feature, as it defines the spatial orientation of substituents and influences how the molecule interacts with biological targets. The nitrogen atom's lone pair of electrons makes the ring basic, a property central to its function in many drug molecules. However, this reactivity also makes the ring susceptible to metabolic degradation and can lead to undesirable off-target effects. The challenge for medicinal chemists is to harness the unique structural features of azetidine while mitigating its inherent liabilities.

The Influence of Fluorine: A Deep Dive into Stereoelectronic Effects

The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, introduces profound stereoelectronic perturbations that can be leveraged to enhance the stability and drug-like properties of the azetidine ring.[6][7] These effects are not merely additive; they are a complex interplay of inductive withdrawal, hyperconjugation, and electrostatic interactions.

Inductive Effect (σ-Withdrawal)

Fluorine's extreme electronegativity causes a powerful withdrawal of electron density through the carbon-fluorine sigma (σ) bond. This inductive effect propagates through the carbon framework of the azetidine ring, leading to several key consequences:

-

Reduced Basicity (pKa): The most direct outcome is a significant reduction in the basicity of the nitrogen atom. The electron-withdrawing fluorine atom destabilizes the corresponding protonated azetidinium ion, thereby lowering the pKa. This effect is distance-dependent, with fluorine at the C3 position having a more pronounced impact than at C2.[8][9] This modulation of pKa is critical for controlling the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.[7][10]

-

Bond Length Alteration: The inductive effect strengthens the C-F bond while slightly weakening adjacent C-C bonds, subtly altering the ring's geometry.

Hyperconjugation and the Gauche Effect

Beyond simple induction, fluorine substitution introduces powerful orbital interactions known as hyperconjugation. Specifically, a "gauche effect" is often observed, where a conformation that places the electronegative fluorine atom gauche (at a ~60° dihedral angle) to another electron-withdrawing group or a cationic center is favored.[11][12] This is rationalized by a stabilizing hyperconjugative interaction, such as a σC-H → σ*C-F orbital donation, which is maximized in a gauche arrangement.[11][13] In the context of an azetidine ring, these effects dictate the preferred puckered conformation.

Charge-Dipole Interactions

When the azetidine nitrogen is protonated (forming an azetidinium ion), a significant charge-dipole interaction can occur between the positive charge on the nitrogen and the negative end of the C-F bond dipole.[13] This electrostatic attraction can be powerful enough to force the ring to pucker in a specific direction, bringing the fluorine and the charged nitrogen into closer proximity.[13]

Caption: Key stereoelectronic effects of fluorine and their impact on azetidine properties.

Conformational Control: Fluorine as a Molecular Rudder

The combination of these stereoelectronic forces allows fluorine to act as a "conformational rudder," directing the puckering of the azetidine ring. O'Hagan and co-workers demonstrated this phenomenon through computational studies on fluorinated azetidines.[13]

-

In a neutral azetidine , the ring preferentially puckers to place the fluorine atom far from the nitrogen's lone pair to minimize dipole-dipole repulsion.

-

Upon protonation , the ring can invert its pucker. The dominant force becomes the stabilizing charge-dipole interaction, which pulls the fluorine atom closer to the positively charged nitrogen center.[13]

This ability to control the three-dimensional shape of the azetidine scaffold is paramount in drug design. A locked, predictable conformation can enhance binding affinity to a biological target by reducing the entropic penalty of binding and presenting functional groups in an optimal orientation.

Caption: Fluorine-controlled ring pucker inversion upon protonation of the azetidine nitrogen.

Impact on Physicochemical and Pharmacokinetic Profiles

The fundamental changes in electronics and conformation translate directly into tangible benefits for drug development, primarily by improving a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

Modulating Basicity and Lipophilicity

As discussed, fluorination is a reliable strategy for attenuating the basicity of the azetidine nitrogen.[9] This prevents strong interactions with acidic phospholipids in membranes, which can cause toxicity (phospholipidosis), and helps fine-tune the overall lipophilicity and solubility profile of the drug candidate.

| Compound | Substituent | pKa |

| Azetidine | None | ~11.29 |

| 3-Fluoroazetidine | 3-F | ~8.66 |

| 3,3-Difluoroazetidine | 3,3-F₂ | ~5.70 |

| Table 1: Experimentally determined pKa values demonstrating the potent effect of fluorine substitution on the basicity of the azetidine nitrogen. Data sourced from comprehensive studies on fluorinated saturated heterocycles.[8][9] |

Enhancing Metabolic Stability

Perhaps the most significant advantage of fluorination is the enhancement of metabolic stability.[7][14] The carbon-fluorine bond is exceptionally strong (~116 kcal/mol), making it highly resistant to cleavage. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[14][15] This leads to:

-

Increased drug half-life

-

Improved oral bioavailability

-

Reduced patient-to-patient variability in drug exposure

-

Lower required doses, potentially reducing side effects

Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate azetidine motifs to enhance metabolic stability and other pharmacokinetic properties.[2] The addition of fluorine to this scaffold is a logical extension of this strategy to further protect the molecule from degradation.

Experimental Protocols: Synthesis of Fluorinated Azetidines

Accessing these valuable building blocks is crucial for their application in drug discovery. While numerous methods exist, a common and effective strategy for synthesizing 3-fluoroazetidines involves the deoxofluorination of a corresponding 3-hydroxyazetidine precursor using reagents like diethylaminosulfur trifluoride (DAST).[16]

Protocol: Synthesis of N-Boc-3-fluoroazetidine

-

Starting Material: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the layers and extract the aqueous phase with DCM (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure N-Boc-3-fluoroazetidine.

Caption: A typical workflow for the synthesis of a 3-fluoroazetidine derivative.

Conclusion and Future Outlook

The incorporation of fluorine into the azetidine ring is a proven and powerful strategy in modern drug discovery. By exerting precise control over the ring's electronic environment, fluorine substitution allows for the rational modulation of key molecular properties. Stereoelectronic effects govern the ring's conformation, providing a tool to lock in bioactive shapes and enhance target affinity. The strong inductive effect fine-tunes basicity, improving physicochemical properties and reducing potential liabilities. Finally, the robust C-F bond serves as a metabolic shield, increasing the stability and in vivo lifetime of drug candidates.[14] As synthetic methodologies for accessing complex fluorinated azetidines continue to advance, this valuable scaffold is poised to play an even greater role in the development of safer and more effective medicines.[17][18]

References

-

Gelin, A., Sallio, R., Le Gall, T., Paquin, J., & Alayrac, C. (2022). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal, 31(1), e202500590. [Link]

-

Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7071–7074. [Link]

-

Krasnova, L., & Chernyak, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Advances, 11(21), 12536-12555. [Link]

-

Sladojevich, F., Arimont, M., & O'Hagan, D. (2012). Stereoselectively Fluorinated N-Heterocycles: A Brief Survey. ChemInform, 43(36). [Link]

-

Ferreira, L. G., et al. (2020). Influence of stereoelectronic effects on the 1 JC F spin-spin coupling constant in fluorinated heterocyclic compounds. Magnetic Resonance in Chemistry, 58(11), 1086-1097. [Link]

-

Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. [Link]

-

Wiberg, K. B., & Marquez, M. (1998). Effect of fluorine substitution on the energies of small ring compounds. Journal of the American Chemical Society, 120(12), 2932–2938. [Link]

-

Melnykov, K. P., et al. (2023). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. [Link]

-

Barrow, A. S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(21), 8249–8254. [Link]

-

Kaur, M., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Organic & Biomolecular Chemistry, 15(38), 8024-8041. [Link]

-

Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry, 71(21), 8249-8254. [Link]

-

Gouverneur, V., & Müller, K. (2007). Fluorine in heterocyclic chemistry. ResearchGate. [Link]

-

Wiberg, K. B., & Marquez, M. (1998). Effect of Fluorine Substitution on the Energies of Small Ring Compounds. Scilit. [Link]

-

Banks, H. D. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. [Link]

-

Grygorenko, O., et al. (2021). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

-

Singh, A., & Kumar, K. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. LinkedIn. [Link]

-

Brezinski, K., & Mabrouk, P. A. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34693–34703. [Link]

-

Angerer, S., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(3), 565–570. [Link]

-

Brezinski, K., & Mabrouk, P. A. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34693-34703. [Link]

-

Madureira, L. (2023). Stereoelectronic Effects. YouTube. [Link]

-

Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]

-

Barrow, A. S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1739-1749. [Link]

-

Gilmour, R. (2019). Leveraging Fluorine (Stereoelectronic) Effects in Catalysis. ResearchGate. [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443–470. [Link]

-

Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring puckering of azetidine: an electron diffraction study. Journal of the Chemical Society, Chemical Communications, (21), 772a. [Link]

-

Waggoner, A., et al. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 28(30), e202200765. [Link]

-

Anonymous. (2024). Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024. R Discovery. [Link]

-

Leito, I. (2022). Acidities (pKa values) of Fluorocompounds at ESFC 2022. Chair of Analytical Chemistry, University of Tartu. [Link]

Sources

- 1. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pharmacyjournal.org [pharmacyjournal.org]

- 15. Metabolism of fluorine-containing drugs. (2001) | B.K. Park | 648 Citations [scispace.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

The Strategic Utility of 1-Benzhydryl-3-fluoroazetidine: An In-depth Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Benzhydryl-3-fluoroazetidine, a pivotal fluorinated building block for medicinal chemistry and drug development. The document delineates its synthesis, characterization, reactivity, and strategic applications, with a focus on the rationale behind its use in constructing complex molecular architectures. Detailed protocols for its preparation and subsequent deprotection are provided, alongside a discussion of the critical role of the benzhydryl protecting group and the impact of the fluorine substituent on molecular properties. This guide is intended to serve as an essential resource for researchers and scientists engaged in the design and synthesis of novel therapeutics incorporating the valuable 3-fluoroazetidine scaffold.

Introduction: The Rise of Fluorinated Azetidines in Medicinal Chemistry

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, strained four-membered heterocycles, particularly azetidines, have garnered significant attention as valuable scaffolds in drug design.[2] Their rigid, three-dimensional structure provides novel exit vectors for molecular elaboration, while their sp³-rich character often leads to improved solubility and pharmacokinetic profiles compared to their aromatic counterparts.[2]

The convergence of these two strategies has given rise to a class of building blocks with exceptional potential: fluorinated azetidines. These motifs are increasingly found in preclinical and clinical drug candidates.[3] this compound, in particular, has emerged as a key intermediate, offering a stable, protected form of the 3-fluoroazetidine core that is amenable to a variety of synthetic manipulations. The bulky benzhydryl (diphenylmethyl) group serves as a robust protecting group for the azetidine nitrogen, facilitating purification and handling, while being readily cleavable under specific conditions to unmask the reactive secondary amine for further functionalization.

This guide will provide an in-depth exploration of the synthesis, properties, and applications of this versatile building block, empowering researchers to effectively harness its potential in their drug discovery programs.

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in a single source but can be logically constructed from established methodologies for the preparation of analogous compounds. The most viable pathway involves the deoxofluorination of the corresponding alcohol, 1-benzhydrylazetidin-3-ol.

Synthesis of Precursor: 1-Benzhydrylazetidin-3-ol

The precursor alcohol is accessible through a multi-kilogram scale, one-pot synthesis from benzhydrylamine and epichlorohydrin, which has been optimized to produce high yields (80%) and purity (>99%) without the need for chromatography.[4]

Fluorination of 1-Benzhydrylazetidin-3-ol

The introduction of the fluorine atom at the 3-position is most effectively achieved through nucleophilic fluorination of the hydroxyl group. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are the reagents of choice for this transformation.[4] These reagents convert the alcohol into a good leaving group in situ, which is then displaced by a fluoride ion in an Sₙ2 reaction.

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

-

Caution: Diethylaminosulfur trifluoride (DAST) is toxic, corrosive, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood by trained personnel.

-

To a solution of 1-benzhydrylazetidin-3-ol (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add diethylaminosulfur trifluoride (DAST) (1.1 to 1.5 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization

While a dedicated, publicly available full spectral analysis for this compound is not readily found in the literature, its identity can be confirmed through a combination of standard spectroscopic techniques.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| CAS Number | 617718-45-3[5] |

| Molecular Formula | C₁₆H₁₆FN[5] |

| Molecular Weight | 241.30 g/mol [6] |

| Appearance | Expected to be a solid |

| Melting Point (HCl salt) | 138-140 °C[7] |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show characteristic signals for the benzhydryl protons (a singlet for the methine proton and multiplets in the aromatic region), and complex multiplets for the azetidine ring protons, with splitting patterns influenced by the fluorine atom.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the benzhydryl methine carbon, and the azetidine carbons. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.

Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its ability to serve as a precursor to the free 3-fluoroazetidine, a valuable scaffold for introducing the fluorinated four-membered ring into target molecules. The primary reaction of this building block is the deprotection of the benzhydryl group.

N-Benzhydryl Deprotection

The removal of the N-benzhydryl group is a critical step to enable further functionalization of the azetidine nitrogen. Catalytic hydrogenation and transfer hydrogenation are the most effective and widely used methods for this transformation.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas and a palladium catalyst, often in the presence of an acid to facilitate the reaction.

Figure 2: N-Benzhydryl deprotection using catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation

-

Dissolve this compound (1 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

-

If desired, add an acid such as trifluoroacetic acid (TFA) to facilitate the reaction.[8]

-

Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator.

-

Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the deprotected 3-fluoroazetidine, often as its corresponding salt if an acid was used.

Method B: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a safer and more convenient alternative to using hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid or ammonium formate, generates hydrogen in situ in the presence of a palladium catalyst.[9]

Figure 3: N-Benzhydryl deprotection using catalytic transfer hydrogenation.

Experimental Protocol: Catalytic Transfer Hydrogenation

-

Dissolve this compound (1 equivalent) in methanol (MeOH).

-

Add palladium on carbon (Pd/C, 10 mol%).

-

Add formic acid or ammonium formate (excess, typically 5-10 equivalents).

-

Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter through Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The resulting product may be the free base or the formate/ammonium salt, which can be used directly or further purified.

Subsequent Functionalization

Once deprotected, the resulting 3-fluoroazetidine is a versatile intermediate. The secondary amine can undergo a wide range of standard transformations, including:

-

N-Arylation/N-Alkylation: Reaction with aryl halides or alkyl halides to introduce substituents on the nitrogen.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Amide Bond Formation: Acylation with acid chlorides or coupling with carboxylic acids.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

These reactions open the door to a vast chemical space, allowing for the incorporation of the 3-fluoroazetidine moiety into diverse molecular scaffolds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically important building block that provides a stable and convenient entry point to the valuable 3-fluoroazetidine scaffold. Its synthesis, while not directly reported, can be reliably achieved through deoxofluorination of the corresponding alcohol. The benzhydryl protecting group offers robustness during synthesis and purification, and can be efficiently removed under mild catalytic hydrogenation or transfer hydrogenation conditions. The resulting deprotected 3-fluoroazetidine is a versatile intermediate for the synthesis of novel drug candidates. This guide provides the necessary theoretical framework and practical protocols to empower medicinal chemists to effectively utilize this powerful building block in their pursuit of new and improved therapeutics.

References

-

Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]

-

Van Hende, E., Verniest, G., Deroose, F., Thuring, J. W., Macdonald, G., & De Kimpe, N. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250–2253. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. Retrieved from [Link]

- Google Patents. (n.d.). US20160024143A1 - Deprotection method.

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Retrieved from [Link]

-

Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Synthesis, 1980(12), 929–932. [Link]

-

Capot Chemical Co., Ltd. (2010). MSDS of this compound. Retrieved from [Link]

-

Mayr, H., Nolte, C., & Phan, T. B. (2011). Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. edoc.ub.uni-muenchen.de. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-benzhydryl-3-oxoazetidine. Retrieved from [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Chemsigma. (n.d.). This compound [617718-45-3]. Retrieved from [Link]

-

Marchand-Brynaert, J., & Ghosez, L. (1983). A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. Tetrahedron Letters, 24(32), 3329-3332. [Link]

-

PubMed. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. Retrieved from [Link]

-

Wipf, P., & Uto, Y. (2000). Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165-1168. [Link]

-

Masterson, D. S. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

ResearchGate. (n.d.). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

OUCI. (n.d.). Synthesis of 1-benzhydryl piperazine derivatives and evaluation of their ACE inhibition and antimicrobial activities. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.1: The Discovery of Nucleophilic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel deprotection method of Fmoc group under neutral hydrogenation conditions | Request PDF. Retrieved from [Link]

-

PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

-

PubMed Central. (n.d.). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]

-

Baxendale Group. (n.d.). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Retrieved from [Link]

-

PubMed Central. (n.d.). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Retrieved from [Link]

-

PubMed. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Retrieved from [Link]

-

PubMed. (2016). Catalytic Transfer Hydrogenation of Azobenzene by Low-Valent Nickel Complexes: A Route to 1,2-disubstituted Benzimidazoles and 2,4,5-trisubstituted Imidazolines. Retrieved from [Link]

-

PubMed Central. (n.d.). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. Retrieved from [Link]

-

PubMed Central. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Retrieved from [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Functionalized Oxazolines and Oxazoles With DAST and Deoxo-Fluor. | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction schemes for the chemical and biocatalytic deprotection of a... | Download Scientific Diagram. Retrieved from [Link]

-

PubMed. (2011). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Retrieved from [Link]

-

PubMed Central. (n.d.). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Retrieved from [Link]

-

PubMed. (2018). Palladium-Catalyzed Synthesis of Aldehydes From Aryl Iodides and Formic Acid With Propylphosphonic Anhydride as the Activator. Retrieved from [Link]

- [No valid URL provided]

Sources

- 1. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]

- 5. This compound | 617718-45-3 [chemicalbook.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 3-Fluoroazetidine hydrochloride_TargetMol [targetmol.com]

- 8. 617718-45-3 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 9. hmdb.ca [hmdb.ca]

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Substituted Azetidines for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Allure of the Strained Ring

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[1] Its unique structural and physicochemical properties, most notably its inherent ring strain (approximately 25 kcal/mol), bestow upon it a three-dimensional character that is highly sought after in contemporary drug design.[2] This sp³-richness allows for greater exploration of chemical space compared to traditional flat, aromatic scaffolds, often leading to improved pharmacokinetic profiles, including enhanced solubility and metabolic stability.[1][2] Consequently, the azetidine moiety is no longer a mere curiosity but a validated "privileged scaffold" found in a growing number of FDA-approved drugs and clinical candidates.[1] This guide will delve into the diverse biological activities of substituted azetidines, providing detailed experimental protocols and exploring the structure-activity relationships that govern their therapeutic potential.

Antimicrobial Activity: A Renewed Assault on Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Azetidine-containing compounds, particularly azetidin-2-ones (β-lactams), have a storied history in the fight against bacterial infections.[3] However, the versatility of the azetidine scaffold extends beyond this class, with novel derivatives showing potent activity against a range of Gram-positive and Gram-negative bacteria.[4][5]

Mechanism of Action: Beyond the Beta-Lactams

While the mechanism of β-lactam antibiotics is the well-established inhibition of peptidoglycan synthesis, newer azetidine derivatives exhibit different modes of action. For instance, certain 7-azetidinylquinolones exert their antibacterial effects by targeting bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV, leading to permanent double-stranded DNA breaks and subsequent cell death.[5]

Experimental Protocols for Assessing Antibacterial Activity

The preliminary evaluation of the antibacterial potential of novel substituted azetidines can be effectively carried out using two primary methods: the disc diffusion assay for qualitative screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

This method provides a rapid and straightforward qualitative assessment of antibacterial activity.

Materials:

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Bacterial inoculum standardized to 0.5 McFarland turbidity[6]

-

Sterile saline

-

Filter paper discs (6 mm diameter)

-

Solutions of test azetidine compounds at known concentrations

-

Positive control antibiotic discs (e.g., ciprofloxacin, ampicillin)

-

Negative control (solvent used to dissolve compounds)

-

Sterile forceps

-

Incubator (37°C)

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: From a fresh overnight culture of the test bacterium, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing the swab against the inside of the tube.[7] Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[7][8] Allow the plate to dry for about 5 minutes.[9]

-

Disc Application: Using sterile forceps, apply paper discs impregnated with the test azetidine compounds onto the inoculated agar surface.[9] Gently press each disc to ensure complete contact with the agar.[7] Also, place positive and negative control discs. Ensure discs are spaced at least 24 mm apart.[9]

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[9]

-

Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is absent) in millimeters (mm).[9] A larger zone of inhibition indicates greater antibacterial activity.

Caption: Workflow for the Kirby-Bauer Disc Diffusion Assay.

This method provides a quantitative measure of antibacterial activity by determining the lowest concentration of a compound that inhibits visible bacterial growth.[10]

Materials:

-

Sterile 96-well microtiter plates[10]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]

-

Bacterial inoculum prepared to a final concentration of 5 x 10⁵ CFU/mL in CAMHB

-

Stock solutions of test azetidine compounds

-

Positive control antibiotic

-

Multichannel pipette

Procedure:

-

Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and mix. Then, perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well in the dilution series.[11]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[12]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

Structure-Activity Relationship (SAR) of Antibacterial Azetidines

The antibacterial efficacy of azetidine derivatives is highly dependent on the nature and position of substituents on the azetidine ring and the core scaffold to which it is attached.

-

7-Azetidinylquinolones: For this class, substituents on the azetidine ring significantly impact activity. For example, a 3-amino-2-methylazetidinyl moiety at the 7-position of quinolones has been shown to confer potent, broad-spectrum activity, particularly against Gram-positive organisms.[13] Stereochemistry is also critical, with the (2S,3R) configuration of the 3-amino-2-methylazetidine moiety generally providing the best antibacterial activity.[13]

-

Carbazole-based Azetidin-2-ones: In a series of novel carbazole-based β-lactams, specific substitutions were found to enhance activity. For instance, compounds with certain substitutions showed better activity against Escherichia coli and Pseudomonas aeruginosa than the standard antibiotic streptomycin.[4]

Table 1: Antibacterial Activity of Selected Azetidine Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 6b | Escherichia coli | 25.3 | 78 | [4] |

| 6e | Escherichia coli | 24.1 | 78 | [4] |

| 6b | Pseudomonas aeruginosa | 23.0 | 78 | [4] |

| 6e | Pseudomonas aeruginosa | 22.0 | 78 | [4] |

| 6b | Enterococcus faecalis | 22.9 | 78 | [4] |

| 6b | Staphylococcus aureus | - | 78 | [4] |

| 6i | S. aureus (MRSA) | - | 0.25–16.00 | [5] |

| Streptomycin | E. coli | 20.8 | - | [4] |

| Streptomycin | P. aeruginosa | 20.3 | - | [4] |

Anticancer Activity: Targeting Key Signaling Pathways

The unique three-dimensional structure of the azetidine scaffold makes it an ideal framework for designing inhibitors of protein-protein interactions and enzymes implicated in cancer progression. One of the most promising avenues of research is the development of azetidine-based inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Mechanism of Action: Inhibition of STAT3 Signaling

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression.[12] Dysregulation of this pathway, particularly the persistent activation of STAT3, is a hallmark of many human cancers, promoting cell proliferation, survival, and angiogenesis.

Certain substituted azetidines have been designed to directly and irreversibly bind to STAT3, preventing its DNA-binding activity. Mass spectrometry studies have shown that these compounds can form covalent bonds with cysteine residues (Cys426 and Cys468) on the STAT3 protein.[14] This covalent modification selectively inhibits STAT3 activity over other STAT family members, such as STAT1 and STAT5.[14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jmchemsci.com [jmchemsci.com]

- 4. Structure-activity and structure-property relationships in CARBAZOLE-based AZETIDIN-2-one: Synthesis, antimicrobial evaluation, DFT, docking, ADME, and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 12. protocols.io [protocols.io]

- 13. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in contemporary drug discovery. Its unique conformational rigidity, imposed by significant ring strain, offers medicinal chemists a powerful tool to enhance the pharmacological properties of therapeutic agents. This guide provides a comprehensive technical overview of azetidine derivatives in medicinal chemistry, delving into their synthesis, multifaceted biological activities, and the nuanced structure-activity relationships that govern their efficacy. We will explore key FDA-approved drugs that incorporate the azetidine motif and provide detailed experimental protocols for the synthesis of key azetidine intermediates.

The Azetidine Advantage: Physicochemical Properties and Medicinal Chemistry Rationale

The utility of the azetidine scaffold in drug design stems from its distinct structural and physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol imparts a considerable degree of conformational rigidity.[1] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[2]

Furthermore, the presence of the nitrogen atom within the four-membered ring provides a key site for hydrogen bonding and allows for the introduction of diverse substituents to modulate properties such as solubility, lipophilicity, and metabolic stability.[3][4] The sp³-rich character of the azetidine ring also contributes to improved pharmacokinetic profiles, a desirable trait in modern drug development.[3]

Synthetic Strategies for Accessing the Azetidine Core

The construction of the strained azetidine ring has historically presented a synthetic challenge.[5] However, recent advancements have provided a diverse toolkit for medicinal chemists to access a wide array of functionalized azetidine derivatives.

Intramolecular Cyclization

One of the most common approaches to azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nucleophilic amine and a suitable leaving group at the γ-position.

Experimental Protocol: Synthesis of N-Boc-3-hydroxyazetidine

A widely used intermediate, N-Boc-3-hydroxyazetidine, can be synthesized from 1-diphenylmethyl-3-hydroxyazetidine.[6]

-

Step 1: Deprotection: Dissolve 1-diphenylmethyl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in methanol (300 ml). Add 10% palladium on carbon (10.0 g) and subject the mixture to catalytic hydrogenation at room temperature for 3 hours. After the reaction is complete, remove the catalyst by filtration.[6]

-

Step 2: Boc Protection: To the filtrate, add di-tert-butyl dicarbonate (18.2 g, 83.6 mmol) and stir at room temperature for 1 hour.[6]

-

Step 3: Purification: Concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography using a hexane:ethyl acetate gradient (1:1 to 1:2) to yield 1-tert-butoxycarbonyl-3-hydroxyazetidine.[6]

[2+2] Cycloadditions

Photochemical [2+2] cycloadditions between imines and alkenes, known as aza Paternò-Büchi reactions, offer a direct and atom-economical route to the azetidine core.[7] Visible-light-mediated protocols have emerged as a milder and more versatile alternative to traditional UV-light-induced methods.[7]

Experimental Workflow: Visible Light-Mediated [2+2] Cycloaddition

This workflow outlines a general procedure for the synthesis of azetidines via a visible light-mediated [2+2] cycloaddition.[7]

Caption: Generalized workflow for visible light-mediated [2+2] cycloaddition.

Ring Expansion of Aziridines

The ring expansion of readily available aziridines provides another strategic entry to the azetidine scaffold. This transformation can be achieved through various methods, including the use of ylides or biocatalytic approaches.

Azetidine Derivatives in FDA-Approved Drugs

The successful incorporation of the azetidine motif into several FDA-approved drugs underscores its importance in modern medicinal chemistry. These drugs span a range of therapeutic areas, highlighting the versatility of this scaffold.

| Drug Name | Structure | Primary Target(s) | Mechanism of Action | Therapeutic Area |

| Baricitinib | [Image of Baricitinib structure] | Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2) | Inhibits the activity of JAK1 and JAK2, which are intracellular enzymes involved in signaling pathways that regulate inflammation and immune function.[8][9] | Rheumatoid Arthritis, Alopecia Areata, COVID-19 |

| Cobimetinib | [Image of Cobimetinib structure] | Mitogen-activated protein kinase kinase 1 (MEK1) and MEK2 | A reversible inhibitor of MEK1 and MEK2, which are components of the MAPK/ERK signaling pathway that promotes cellular proliferation.[3] | Melanoma |

| Azelnidipine | [Image of Azelnidipine structure] | L-type and T-type calcium channels | Inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[1][10][11][12] | Hypertension |

| Sarolaner | [Image of Sarolaner structure] | GABA-gated and glutamate-gated chloride channels in invertebrates | Acts as an antagonist of insect and acarine neurotransmitter receptors, leading to uncontrolled neuromuscular activity and death of the parasites. | Veterinary ectoparasiticide |

| Azacitidine (Onureg) | [Image of Azacitidine structure] | DNA methyltransferase | A hypomethylating agent that is incorporated into DNA and RNA, leading to the inhibition of DNA methyltransferase and subsequent re-expression of tumor suppressor genes.[13] | Acute Myeloid Leukemia |

Mechanism of Action: A Closer Look

The azetidine ring can play a crucial role in the mechanism of action of a drug, often by positioning key functional groups for optimal interaction with the biological target.

Baricitinib: Inhibition of the JAK-STAT Pathway

Baricitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, specifically JAK1 and JAK2. This inhibition disrupts the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in inflammation and immune responses.

Caption: Mechanism of action of Azelnidipine as a calcium channel blocker. [10][11]

Structure-Activity Relationships (SAR) of Azetidine Derivatives

Understanding the structure-activity relationships of azetidine derivatives is paramount for the rational design of new and improved therapeutic agents.

Azetidinylquinolones as Antibacterial Agents

Studies on 7-azetidinylquinolones have revealed that the stereochemistry of the azetidine ring significantly impacts antibacterial activity. For instance, in a series of 7-(3-amino-2-methyl-1-azetidinyl) substituted quinolones, the (2S,3R) configuration of the azetidine moiety was found to confer the most potent antibacterial activity. [14]Further modifications at the N-1 and C-8 positions of the quinolone core also play a crucial role in modulating the antibacterial spectrum and potency. [15]

Azetidine Amides as STAT3 Inhibitors

In the development of small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), the replacement of a proline linker with an azetidine-2-carboxamide led to a significant increase in potency. This highlights the azetidine ring's ability to optimally position key pharmacophoric elements for interaction with the target protein. [16]

Azetidine Derivatives as p38 MAP Kinase Inhibitors

Quantitative structure-activity relationship (QSAR) studies on pyrazole derivatives as inhibitors of p38α mitogen-activated protein (MAP) kinase have provided insights into the structural requirements for potent inhibition. These models can be used to predict the activity of novel azetidine-containing analogs and guide their design. [17][18]

Conclusion and Future Perspectives

The azetidine scaffold has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its unique conformational constraints and synthetic tractability have enabled the development of a new generation of drugs with improved efficacy and pharmacokinetic profiles. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of azetidine derivatives, will undoubtedly lead to the discovery of new and innovative therapies for a wide range of diseases. As our ability to precisely control the three-dimensional architecture of molecules advances, the role of the azetidine ring in shaping the future of medicine is set to expand even further.

References

-

Azelnidipine | C33H34N4O6 | CID 65948 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-